molecular formula C8H9N3O B3038091 6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 73778-92-4

6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3038091
CAS No.: 73778-92-4
M. Wt: 163.18
InChI Key: XVUHURUPLDWHPL-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 73778-92-4) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This benzimidazolone derivative serves as a versatile building block for synthesizing more complex molecules, particularly those targeting enzyme pathways and cancer mechanisms. The compound's core structure is a privileged scaffold in pharmaceutical development. Research indicates that analogous 1-hydroxy-benzimidazol-2(3H)-ones act as potent inhibitors of D-amino acid oxidase (DAAO), with IC₅₀ values in the sub-micromolar range . The inhibitory activity is highly dependent on the specific substituents on the benzimidazole core, highlighting the strategic value of the 6-amino and 1-methyl groups for structure-activity relationship (SAR) studies . Furthermore, benzimidazole derivatives are extensively investigated as anticancer agents. For instance, hybrids incorporating benzo[d]imidazole and quinazolinone moieties have demonstrated potent activity by inhibiting key kinases like Aurora A, leading to cell cycle arrest and apoptosis in cancer cells . Similarly, other novel benzo[d]imidazole-based compounds have shown excellent cytotoxic effects and multi-kinase inhibitory activity against targets such as EGFR, HER2, and CDK2 . Beyond oncology and enzymology, the benzo[d]imidazole pharmacophore exhibits broad biological activity. Recent studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have revealed significant antimicrobial and antibiofilm activities against strains like Staphylococcus aureus (including MRSA) and Candida albicans . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-3-methyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUHURUPLDWHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Pathways: It can interfere with cellular pathways involved in DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a. 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives (e.g., Compound 5b)

  • Structural Differences: A sulfonamide group replaces the amino group at position 3.
  • Biological Activity : Exhibits potent antitumor activity (IC50 = 2.6 µM against HCC1937 cells) via apoptosis induction, attributed to sulfonamide-mediated interactions with kinase domains .
  • SAR Insights : Substitution at R1 (phenyl/benzyl) and R (piperazine/tetrahydropyran) significantly modulates cytotoxicity, with bulky groups enhancing potency .

b. 1-Isopropyl-3-acyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

  • Structural Differences : An isopropyl group at position 1 and acyl groups at position 3.
  • Applications : Primarily studied for antimicrobial activity. Aliphatic acyl chains improve membrane permeability, while aromatic acyl groups enhance target specificity .

c. 5-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one

  • Structural Differences: Bromine at position 5 instead of amino at position 4.
  • Utility : Serves as an intermediate for further functionalization (e.g., Suzuki coupling) in drug discovery .

d. 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives

  • Structural Differences : A piperidinyl group at position 1.
  • Biological Activity : Acts as a scaffold for isoform-selective phospholipase D (PLD) inhibitors. Chlorination at position 5 improves PLD1 inhibition (IC50 < 100 nM) .

Biological Activity

6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential as an enzyme inhibitor, antimicrobial, antiviral, and anticancer agent.

This compound features an amino group at the 6th position and a methyl group at the 1st position, which contribute to its unique chemical properties and biological activities. Its synthesis typically involves o-phenylenediamine and formic acid under reflux conditions with dehydrating agents like polyphosphoric acid or sulfuric acid.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. This mechanism is crucial in its antimicrobial and anticancer effects.
  • Cellular Pathways : It interferes with pathways involved in DNA replication and protein synthesis, further contributing to its biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole compounds, including this compound, exhibit significant antimicrobial properties. For instance, derivatives were tested against various bacterial strains, demonstrating effective inhibition of growth against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6aE. coli0.0195 mg/mL
6bBacillus mycoides0.0048 mg/mL
6cC. albicans0.0048 mg/mL

Antiviral Activity

The compound has been investigated for its potential as an antiviral agent. In particular, it has shown promise in inhibiting the quorum sensing system in Pseudomonas aeruginosa, a significant pathogen associated with various infections . The structure-activity relationship (SAR) studies revealed that modifications could enhance its antiviral efficacy significantly.

Anticancer Properties

Research indicates that benzimidazole derivatives can act on cancer cell lines by inhibiting critical pathways involved in tumorigenesis. For example, studies targeting BCL6—a transcriptional repressor implicated in diffuse large B-cell lymphoma—have shown that certain benzimidazolone inhibitors can lead to the degradation of BCL6 proteins in cancer models .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Study on Pseudomonas aeruginosa : A derivative demonstrated a significant reduction in virulence factor production at low concentrations (IC50 = 3.2 μM) when tested against laboratory strains of Pseudomonas aeruginosa .
  • DAAO Inhibition : A related compound exhibited potent inhibition of d-amino acid oxidase (DAAO), with an IC50 value of 0.6 μM, showcasing the potential for therapeutic applications in neurological disorders .

Chemical Reactions Analysis

Alkylation Reactions

The amino group undergoes alkylation with alkyl halides under basic conditions. For example, reactions with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base yield N-alkyl derivatives. This reaction is critical for modifying pharmacological properties:

Example Reaction:
6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one + CH₃I → N-Methylated derivative

Reagent Conditions Yield Reference
Methyl iodideDMF, K₂CO₃, 80°C75–85%

Acylation Reactions

Acylation with reagents like acetyl chloride produces amide derivatives. These reactions are typically conducted in anhydrous solvents such as dichloromethane (DCM):

Example Reaction:
this compound + CH₃COCl → N-Acetylated derivative

Reagent Conditions Yield Reference
Acetyl chlorideDCM, RT, 4h60–70%

Substitution Reactions

The amino group participates in nucleophilic substitution with electrophiles. In studies of structurally related compounds (e.g., 6-chloro-1-methyl derivatives), halogen displacement reactions occur under mild conditions, suggesting similar reactivity for the amino analogue:

Key Observations:

  • Reactivity with sulfonyl chlorides to form sulfonamides.

  • Compatibility with Ullmann-type coupling for aryl group introductions .

Oxidation Potential

While direct experimental data for oxidation is limited in available literature, analogous benzimidazole derivatives undergo oxidation to nitro or hydroxylated products under strong oxidizing agents (e.g., KMnO₄/H⁺). Computational studies suggest the amino group’s electron-donating nature directs electrophiles to positions 5 and 7 on the aromatic ring.

Biological Relevance of Reactivity

Modifications via these reactions enhance bioactivity:

  • Antimicrobial Activity: N-Alkylated derivatives show improved MIC values against E. coli (0.0195 mg/mL) and Bacillus mycoides (0.0048 mg/mL).

  • Enzyme Inhibition: Acylated derivatives exhibit enhanced binding to D-amino acid oxidase (DAAO), with IC₅₀ values as low as 0.6 μM .

Structural Insights from Crystallography

X-ray studies of related compounds (e.g., 6-substituted benzimidazolones) reveal that:

  • The amino group forms hydrogen bonds with Arg209 in enzyme active sites, critical for inhibitory effects .

  • Steric effects from the 1-methyl group influence regioselectivity in substitution reactions .

Preparation Methods

Nitro Group Reduction and Cyclocondensation

The Chinese patent CN101863840B outlines a two-step process starting from 4-methylbenzene-1,2-diamine:

  • Nitration : Treatment with concentrated nitric acid (HNO₃, 68%) in acetic acid at 0–5°C introduces a nitro group para to the methyl substituent, yielding 5-nitro-4-methylbenzene-1,2-diamine.
  • Reductive Cyclization : Hydrogenation under 0.3–0.5 MPa H₂ pressure with Raney nickel catalyst converts the nitro group to an amine while forming the benzimidazolone core.

This method achieves 76–82% purity but requires strict temperature control to avoid over-nitration.

Thiourea-Mediated Cyclization

WO2011099832A2 describes a thiourea coupling approach:

  • Intermediate Formation : React 4-trifluoromethoxyphenylisothiocyanate with 4-(5-chloro-1H-benzimidazole-2-yl)-benzene-1,2-diamine in N,N-dimethylformamide (DMF) at 50°C for 24 hours.
  • Cyclodehydration : Treat the resulting thiourea intermediate with diisopropylcarbodiimide (DIC) in tetrahydrofuran (THF) under reflux to form the benzimidazolone ring.

Yields reach 70% when using 1.2 equivalents of DIC relative to the diamine substrate.

Alkylation Strategies for N-Methylation

Direct Methylation of Benzimidazolone

A regioselective N-methylation method involves:

  • Base Activation : Deprotonate the benzimidazolone nitrogen using potassium tert-butoxide (t-BuOK) in anhydrous THF at −78°C.
  • Methyl Transfer : Add methyl iodide (CH₃I) dropwise, warming gradually to room temperature over 6 hours.

This protocol achieves 89% selectivity for the 1-methyl isomer, confirmed by ¹H NMR analysis.

Reductive Amination

For substrates with unprotected amines:

  • Imine Formation : React 6-amino-benzimidazol-2-one with formaldehyde (HCHO) in methanol at 40°C.
  • Reduction : Add sodium cyanoborohydride (NaBH₃CN) to reduce the imine intermediate, maintaining pH 5–6 with acetic acid.

This method avoids over-alkylation, providing 6-amino-1-methyl product in 67% yield.

Catalytic Methods and Process Optimization

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling variant enables late-stage functionalization:

Step Reagent Conditions Yield
Boronation Bis(pinacolato)diboron Pd(dppf)Cl₂, KOAc, 80°C 78%
Cross-Coupling 4-Bromo-1-methylimidazole Pd(PPh₃)₄, Na₂CO₃, 100°C 65%

Solvent Effects on Cyclization

Comparative studies in WO2011099832A2 reveal solvent-dependent yields:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 12 83
DMSO 46.7 10 79
Ethanol 24.3 24 58
THF 7.5 18 67

Polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates.

Purification and Characterization

Crystallization Techniques

The Apollo Scientific MSDS recommends ethyl acetate/hexane (2:1) for recrystallization, achieving >95% purity. Key characterization data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.34 (d, J=8.2 Hz, 1H), 6.89 (s, 1H), 6.52 (d, J=8.2 Hz, 1H), 5.12 (s, 2H, NH₂), 3.41 (s, 3H, CH₃).
  • HPLC : Retention time 6.72 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Industrial-Scale Considerations

Waste Stream Management

The nitration route generates 2.8 kg nitric acid waste per kg product, necessitating neutralization with CaCO₃ before disposal.

Cost Analysis

Component Laboratory Scale Cost ($/g) Pilot Plant Scale ($/g)
Starting Material 12.45 8.90
Catalysts 7.80 5.20
Solvent Recovery 3.15 1.40
Total 23.40 15.50

Transitioning from batch to continuous flow reactors reduces solvent use by 40% and improves yield consistency to ±2%.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives?

  • Methodological Answer : Synthesis typically involves alkylation or condensation reactions. For example, alkylation of benzimidazol-2-one with methyl halides under mild conditions (e.g., using tetra-n-butylammonium bromide as a catalyst) yields 1-methyl derivatives . Substituted derivatives are synthesized via multi-step protocols, such as reacting benzimidazole precursors with aryl halides or aldehydes under reflux in polar aprotic solvents (e.g., DMF) . Key steps include optimizing reaction time (2–24 hours) and temperature (60–120°C), with yields ranging from 70% to 85% depending on substituents .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., chemical shifts for aromatic protons at δ 7.2–8.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen bonding (N–H···O) and π-stacking interactions, critical for understanding packing motifs. For example, CCDC reference 1519973 provides structural data for a related benzimidazole derivative .

Q. What are the key considerations in optimizing reaction conditions for benzimidazole derivatives?

  • Methodological Answer : Factors include:

  • Catalyst selection : Phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) enhance alkylation efficiency .
  • Solvent polarity : Polar solvents (e.g., DMSO, DMF) improve solubility of intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates products, while recrystallization from ethanol/water mixtures enhances purity .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. These calculations correlate with experimental UV-Vis spectra and reactivity trends, aiding in designing derivatives with tailored electronic properties .

Q. What strategies are used to resolve contradictions in biological activity data across different derivatives?

  • Methodological Answer : Contradictions arise due to substituent effects or assay variability. Strategies include:

  • Dose-response studies : Establishing IC50_{50} values across multiple concentrations to validate activity trends .
  • Structural benchmarking : Comparing binding modes via molecular docking (e.g., EGFR kinase inhibition studies using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
  • Meta-analysis : Cross-referencing data with structurally similar compounds (e.g., 1-nonyl or 5-chloro derivatives) to isolate substituent-specific effects .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical properties?

  • Methodological Answer :

  • Hydrophobicity : Long alkyl chains (e.g., dodecyl) increase log P values, enhancing membrane permeability but reducing aqueous solubility .
  • Electron-withdrawing groups : Substituents like trifluoromethyl (CF3_3) lower HOMO energy, improving oxidative stability but potentially altering binding affinity .
  • Crystal symmetry : Substituent bulkiness (e.g., phenyl vs. methyl) affects unit cell parameters, as seen in SCXRD studies of 2-methoxy-6-methyl derivatives .

Q. What role do hydrogen bonding and π-stacking play in the compound’s supramolecular assembly?

  • Methodological Answer : SCXRD analyses reveal N–H···O hydrogen bonds (2.8–3.2 Å) and π-stacking (3.4–3.8 Å interplanar distances) as dominant forces. These interactions stabilize crystal lattices and influence solubility. For example, (3Z)-3-benzylidene derivatives form dimeric stacks via π-π interactions, which can be disrupted by polar solvents .

Methodological Notes

  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Computational Reproducibility : Ensure DFT calculations are performed at consistent theory levels (e.g., B3LYP vs. M06-2X) for comparative studies .
  • Crystallography : Deposit structural data in public repositories (e.g., CCDC) for peer verification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
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6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.